2-Methanesulfonylpropan-1-ol
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Overview
Description
2-Methanesulfonylpropan-1-ol is an organic compound with the molecular formula C4H10O3S It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with an appropriate alcohol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylpropan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form simpler alcohols or other reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as sodium hydroxide (NaOH) are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Simpler alcohols and reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
2-Methanesulfonylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methanesulfonylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the sulfonyl group can participate in redox reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
Methanesulfonic acid: A related compound with similar chemical properties but lacking the hydroxyl group.
Propan-1-ol: A simpler alcohol with a similar carbon backbone but without the sulfonyl group.
2-Methanesulfonylpropan-2-ol: A structural isomer with the sulfonyl group attached to a different carbon atom.
Uniqueness: 2-Methanesulfonylpropan-1-ol is unique due to the presence of both a hydroxyl group and a sulfonyl group in its structure.
Properties
IUPAC Name |
2-methylsulfonylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(3-5)8(2,6)7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUTCUIBQEELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21975-08-6 |
Source
|
Record name | 2-methanesulfonylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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